6,7,8,9-テトラヒドロピラゾロ[3,4-d]ピリド[1,2-a]ピリミジン-4(1H)-イミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine” is a novel compound that has been studied for its anticancer properties . It has shown excellent anticancer activity against sixteen human cancer cells .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several chemical groups. Unfortunately, the specific details of the molecular structure are not available in the retrieved papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved papers .科学的研究の応用
- PP562は、さまざまなヒトがん細胞に対して顕著な抗がん活性を示します。 予備評価では、IC50値が0.016〜5.667μMの範囲であり、優れた阻害効果を示しました .
- 具体的には、HGC-27細胞株を含む胃がん(GC)細胞に対して効果的です。 PP562は、HGC-27細胞におけるコロニー形成、遊走、接着を阻害し、G2/M期での細胞周期停止を誘導し、ROS産生に影響を与え、アポトーシスを促進します .
- 分子ドッキング研究により、PP562はDDR2キナーゼに対して強力な阻害の可能性があることが明らかになりました。 このキナーゼは、形態形成、増殖、接着、遊走、浸潤などの細胞プロセスにおいて重要な役割を果たします .
- 本研究は、中国国家重点研究開発計画(助成金番号2020YFE0205600)と中国科学院の中央アジア医薬品研究開発センター(CAM 2013)からの資金提供を受けました .
抗がん活性
DDR2キナーゼ阻害
in vivoでの有効性
合成と構造
化学合成ガイダンス
資金情報
要約すると、PP562は、特にDDR2キナーゼを標的とする抗がん剤として大きな可能性を秘めています。その独自の特性は、がん治療分野におけるさらなる探求と開発に値します。 🌟🔬🧪 .
作用機序
Target of Action
The primary target of the compound 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is the Discoidin Domain Receptor 2 (DDR2) kinase . DDR2 plays critical roles in regulating essential cellular processes such as morphogenesis, proliferation, adhesion, migration, and invasion .
Mode of Action
6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine interacts with DDR2 kinase, inhibiting its function . The binding mechanism of this compound with DDR2 was determined using molecular dynamic analysis .
Biochemical Pathways
The inhibition of DDR2 kinase by 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine affects various biochemical pathways. These include pathways involved in cell morphogenesis, proliferation, adhesion, migration, and invasion .
Pharmacokinetics
Its potent anticancer activity suggests that it may have favorable pharmacokinetic properties .
Result of Action
The action of 6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine results in a variety of molecular and cellular effects. It inhibits colony formation, cell migration, and adhesion, induces cell cycle arrest at the G2/M phase, and affects ROS generation and cell apoptosis .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine has been found to interact with several enzymes, proteins, and other biomolecules . It has been identified as a potential inhibitor of the Discoidin Domain Receptor 2 (DDR2) kinase .
Cellular Effects
The effects of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine on various types of cells and cellular processes have been studied extensively . The compound has been found to exhibit excellent anticancer activity against several human cancer cell lines, with IC50 values ranging from 0.016 to 5.667 μM . It has been shown to inhibit colony formation, migration, and adhesion, and induces cell cycle arrest at the G2/M phase, effect on ROS generation, cell apoptosis in HGC-27 cell .
Molecular Mechanism
The molecular mechanism of action of 6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine is thought to involve the inhibition of DDR2 kinase . Molecular dynamic analysis has suggested a plausible binding mechanism for the compound’s inhibitory effect on DDR2
特性
IUPAC Name |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-6-5-11-13-9(6)12-7-3-1-2-4-14(7)8/h5,10H,1-4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRTUSJRWWMLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=N)C=NN3)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。